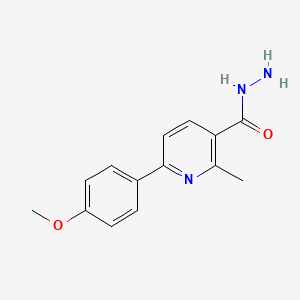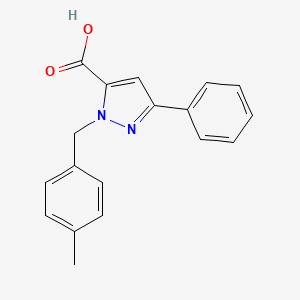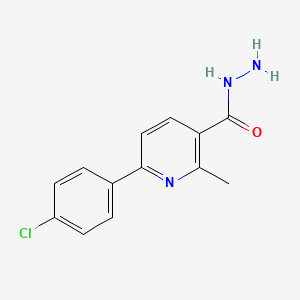
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide, also known as 6-MPMPC, is an organic compound which has recently gained attention due to its potential applications in scientific research. It is a white crystalline solid with a melting point of 124-126°C, and is soluble in ethanol, methanol, and other organic solvents. 6-MPMPC has been studied for its potential applications in the synthesis of drugs, in the development of new materials, and in the study of biological processes.
Applications De Recherche Scientifique
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of drugs, such as anti-inflammatory and anti-cancer agents. It has also been used in the development of new materials, such as organic semiconductors, polymers, and nanomaterials. In addition, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide has been studied for its potential applications in the study of biological processes, such as enzyme inhibition and protein-protein interactions.
Mécanisme D'action
The mechanism of action of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide is not yet fully understood. However, it is believed to be involved in the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide may act as an inhibitor of protein-protein interactions, such as those between the epidermal growth factor receptor (EGFR) and its ligands.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide are not yet fully understood. However, it has been shown to have anti-inflammatory, antipyretic, and analgesic effects in animal studies. In addition, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide has been shown to have anti-cancer activity in cell culture studies.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize and purify. In addition, it is stable and can be stored for long periods of time. However, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide also has some limitations. It is toxic and can cause skin irritation, and it is not soluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
The potential applications of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide are still being explored. Future research should focus on the development of new synthesis methods, the study of its mechanism of action, and the investigation of its biochemical and physiological effects. In addition, further research should be conducted to explore the potential applications of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide in the development of new materials, such as organic semiconductors, polymers, and nanomaterials. Finally, more research should be done to investigate the potential applications of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide in the study of biological processes, such as enzyme inhibition and protein-protein interactions.
Méthodes De Synthèse
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide can be synthesized from the reaction of 4-methoxyphenylmagnesium bromide and pyridine-3-carbohydrazide. This reaction is carried out in the presence of anhydrous magnesium sulfate and a catalytic amount of titanium tetrachloride. The resulting product is purified by recrystallization from ethanol.
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-2-methylpyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-12(14(18)17-15)7-8-13(16-9)10-3-5-11(19-2)6-4-10/h3-8H,15H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHYKRSKCLNZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323358.png)





